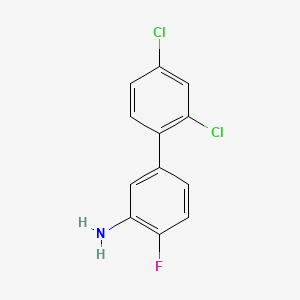

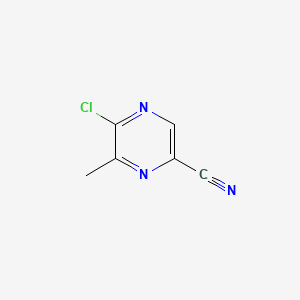

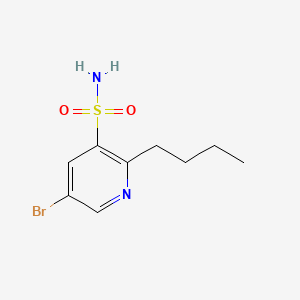

3-Isopropylisoxazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as 3-Isopropylisoxazole-5-carbonitrile, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular formula of 3-Isopropylisoxazole-5-carbonitrile is C7H8N2O, and its molecular weight is 136.154.Chemical Reactions Analysis

Isoxazole derivatives are constructed through a variety of reactions. Two main ones include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Applications De Recherche Scientifique

Metal-Free Synthetic Routes to Isoxazoles

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . “3-Isopropylisoxazole-5-carbonitrile” could potentially be used in the synthesis of these drugs. The synthetic methods often employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, these metal-catalyzed reactions have disadvantages such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, there is a need to develop alternate metal-free synthetic routes, and “3-Isopropylisoxazole-5-carbonitrile” could play a role in these new synthetic strategies .

COX-2 Inhibitors

“3-Isopropylisoxazole-5-carbonitrile” could be used in the synthesis of new pyrimidine-5-carbonitriles as COX-2 inhibitors . These compounds demonstrated potent activity at minimal concentrations, with IC50 values in the submicromolar range . Some of these compounds also showed anticancer activity comparable to or better than doxorubicin against four cell lines, i.e., MCF-7, A549, A498, and HepG2, with IC50 values in nanomolar . Furthermore, in silico studies for these compounds revealed promising findings, such as strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties .

Life Science Research

Although the specific applications are not detailed, “3-Isopropylisoxazole-5-carbonitrile” is listed under life science research solutions, products, and resources . This suggests that it could be used in various research applications within the life sciences .

Mécanisme D'action

Mode of Action

Isoxazoles generally interact with their targets based on their chemical diversity . The specific interactions and resulting changes would depend on the particular biological target involved.

Biochemical Pathways

Isoxazoles are synthesized through various methods, most commonly through a (3 + 2) cycloaddition reaction . The specific pathways affected would depend on the biological target and the context of the biochemical environment.

Pharmacokinetics

The compound has a molecular weight of 13615 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Propriétés

IUPAC Name |

3-propan-2-yl-1,2-oxazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWJELPCJZDRRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673679 |

Source

|

| Record name | 3-(Propan-2-yl)-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylisoxazole-5-carbonitrile | |

CAS RN |

1217862-28-6 |

Source

|

| Record name | 3-(Propan-2-yl)-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid](/img/structure/B597883.png)

![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)

![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)

![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)